Cas no 100678-35-1 (Benzamide,N-[4-[[bis(2-chloroethyl)amino]methyl]phenyl]-)

Benzamide,N-[4-[[bis(2-chloroethyl)amino]methyl]phenyl]- structure
100678-35-1 structure
Product Name:Benzamide,N-[4-[[bis(2-chloroethyl)amino]methyl]phenyl]-
CAS No:100678-35-1
MF:C18H20Cl2N2O
MW:351.270202636719
CID:169935
PubChem ID:57956
Update Time:2025-04-19

Benzamide,N-[4-[[bis(2-chloroethyl)amino]methyl]phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzamide,N-[4-[[bis(2-chloroethyl)amino]methyl]phenyl]-
    • 4'-[[Bis(2-chloroethyl)amino]methyl]benzanilide
    • N-[4-[bis(2-chloroethyl)aminomethyl]phenyl]benzamide
    • N-[4-[[Bis(2-chloroethyl)amino]methyl]phenyl]benzamide
    • DTXSID40143445
    • 100678-35-1
    • BRN 3157312
    • Bis(beta-chloroethyl)-4-benzamidobenzylamine
    • 4-13-00-00273 (Beilstein Handbook Reference)
    • 4'-((Bis(2-chloroethyl)amino)methyl)benzanilide
    • 4/'-[[Bis(2-chloroethyl)amino]methyl]benzanilide
    • BENZANILIDE, 4'-((BIS(2-CHLOROETHYL)AMINO)METHYL)-
    • Inchi: 1S/C18H20Cl2N2O/c19-10-12-22(13-11-20)14-15-6-8-17(9-7-15)21-18(23)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,21,23)
    • InChI Key: HYJFLCXTLNZXOA-UHFFFAOYSA-N
    • SMILES: ClCCN(CCCl)CC1C=CC(=CC=1)NC(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 350.0955
  • Monoisotopic Mass: 350.095269
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 8
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 32.3

Experimental Properties

  • Density: 1.251
  • Boiling Point: 363.7°Cat760mmHg
  • Flash Point: 173.7°C
  • Refractive Index: 1.613
  • PSA: 32.34
  • LogP: 4.29150
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